molecular formula C11H14ClN3O2S2 B2376756 N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide CAS No. 2094462-58-3

N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide

Cat. No.: B2376756
CAS No.: 2094462-58-3
M. Wt: 319.82
InChI Key: LNEIWYKBZLWFGD-UHFFFAOYSA-N
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Description

N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide is a chemical compound with a complex structure that includes a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide typically involves multiple steps. One common approach is to start with the thieno[3,2-d]pyrimidine core and introduce the butyl, chloro, and methyl groups through a series of substitution reactions. Specific reagents and conditions may vary, but common steps include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Butyl Group: This is often done through alkylation reactions using butyl halides.

    Methylation: Methylation can be carried out using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of the chloro and sulfonamide groups, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction under appropriate conditions, although specific examples are less common.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or sulfonamide groups.

Scientific Research Applications

N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-4-sulfonamide: Similar structure but with a different position of the sulfonamide group.

    N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonate: Similar structure but with a sulfonate group instead of a sulfonamide group.

Uniqueness

N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide is unique due to its specific combination of functional groups and the thieno[3,2-d]pyrimidine core

Properties

IUPAC Name

N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2S2/c1-3-4-5-15(2)19(16,17)10-6-8-9(18-10)7-13-11(12)14-8/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEIWYKBZLWFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC2=NC(=NC=C2S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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